1,5-Hexadiene

描述

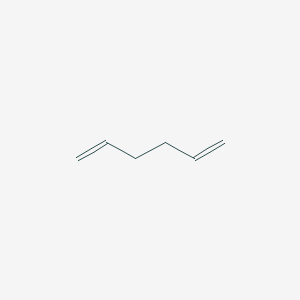

Structure

3D Structure

属性

IUPAC Name |

hexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGSKMBEVAICCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-96-3 | |

| Record name | 1,5-Hexadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4049323 | |

| Record name | 1,5-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | 1,5-Hexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

221.0 [mmHg] | |

| Record name | 1,5-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-42-7 | |

| Record name | Diallyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-HEXADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Hexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-HEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MTZ4764FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1,5-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Hexadiene, also known as diallyl or biallyl, is a volatile, colorless liquid hydrocarbon with the chemical formula C₆H₁₀.[1][2] Its structure, featuring two terminal double bonds, makes it a highly versatile intermediate in organic synthesis and polymer chemistry.[1] This guide provides a comprehensive overview of the fundamental chemical properties, reactivity, and experimental considerations of this compound, tailored for professionals in research and development.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol [3] |

| CAS Number | 592-42-7[2] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 59-60 °C[2] |

| Melting Point | -141 °C[4] |

| Density | 0.692 g/mL at 25 °C[4] |

| Refractive Index (n²⁰/D) | 1.404[4] |

| Vapor Pressure | 367 mmHg at 37.7 °C[4] |

| Solubility in Water | 0.17 g/L[4] |

| Flash Point | -27 °C (-16.6 °F) - closed cup |

Reactivity and Key Transformations

The presence of two terminal allyl groups dictates the reactivity of this compound, making it a valuable substrate for a variety of chemical transformations.

Cope Rearrangement

A cornerstone of pericyclic reactions, the Cope rearrangement is a thermal, uncatalyzed[4][4]-sigmatropic rearrangement of a 1,5-diene.[5][6] In the case of unsubstituted this compound, the reaction is degenerate, meaning the product is identical to the starting material.[6] The reaction proceeds through a concerted, chair-like transition state.[5][7] The equilibrium of the rearrangement is influenced by the relative stability of the starting diene and the product; substitution patterns that lead to a more stable, more substituted double bond in the product can drive the reaction forward.[5] The activation energy for the Cope rearrangement of this compound is approximately 33 kcal/mol, typically requiring temperatures around 150°C.[8]

Aza-Cope Rearrangement

The aza-Cope rearrangement is a variation of the Cope rearrangement where a nitrogen atom is incorporated into the 1,5-diene backbone. This modification significantly impacts the reaction, often allowing it to proceed at much lower temperatures than the all-carbon analogue.[9] The cationic 2-aza-Cope rearrangement is particularly facile and synthetically useful, often coupled with a subsequent Mannich cyclization to generate complex nitrogen-containing heterocyclic structures.[9] This tandem reaction provides a thermodynamic driving force, as the Mannich cyclization is irreversible.[9]

Polymerization

This compound is a valuable co-monomer in the production of polymers.[10] Its incorporation into polymer chains can introduce cross-linking capabilities, which enhances the mechanical properties and thermal stability of the resulting materials.[1] It can participate in various polymerization mechanisms, including Ziegler-Natta and free-radical polymerization.[10] The use of this compound as a cross-linking agent can lead to the synthesis of ultra-high molecular weight polymers with improved shear stability.[11]

Experimental Protocols

Synthesis of this compound

A laboratory-scale synthesis of this compound can be achieved through the reductive coupling of allyl chloride with magnesium.[2]

Materials:

-

Allyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of allyl chloride in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

-

Maintain a steady reflux by controlling the rate of addition of the allyl chloride solution.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Purification Methods

For purification, fractional distillation is the primary method. It is important to note that commercial preparations may contain stabilizers, such as ~100 ppm of butylated hydroxytoluene (BHT), to prevent polymerization.

Anionic Oxy-Cope Rearrangement

The following is a general procedure for an anionic oxy-Cope rearrangement, which proceeds at significantly faster rates than the neutral counterpart.[5][12]

Materials:

-

1,5-dien-3-ol substrate (e.g., a hydroxyl-substituted this compound derivative)

-

Potassium hydride (KH)

-

18-crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (for quenching)

Procedure:

-

To a solution of the 1,5-dien-3-ol and 18-crown-6 in anhydrous THF in a round-bottom flask, cool the mixture in an ice bath.[5]

-

Carefully add potassium hydride in one portion.[5]

-

Stir the reaction mixture at the same temperature for approximately 2 hours.[5]

-

Quench the reaction at -78 °C by the slow addition of methanol.[5]

-

Concentrate the solution under reduced pressure.[5]

-

The resulting residue can be purified by flash column chromatography to yield the unsaturated carbonyl compound.[5]

Safety and Handling

This compound is a highly flammable liquid and vapor.[3][13] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[13][14] Personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing, should be worn to prevent skin and eye contact.[13][15] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[13][14]

Storage: Store in a cool, well-ventilated place in a tightly closed container.[13][14] It is often stored under refrigeration at 2-8°C.[15]

Incompatible Materials: Avoid contact with oxidizing agents.[13]

Applications in Drug Development and Research

This compound and its derivatives are important building blocks in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.[1] The Cope and aza-Cope rearrangements are powerful tools for the stereoselective construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of chiral amines and heterocyclic scaffolds present in many drug candidates.[16] For example, the tandem asymmetric allylic alkylation/Cope rearrangement has been developed to construct vicinal stereocenters in functionally and stereochemically rich heterocyclic systems.[16] Furthermore, its use in polymerization allows for the creation of novel polymers for drug delivery systems and medical devices.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H10 | CID 11598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 592-42-7 [chemicalbook.com]

- 5. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Cope Rearrangement [organic-chemistry.org]

- 13. gelest.com [gelest.com]

- 14. fishersci.com [fishersci.com]

- 15. nbinno.com [nbinno.com]

- 16. Vicinal stereocenters via asymmetric allylic alkylation and Cope rearrangement: a straightforward route to functionally and stereochemically rich heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1,5-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Hexadiene, a simple acyclic diene, serves as a foundational molecule in organic chemistry and a versatile building block in synthetic applications, including polymer synthesis and the construction of complex cyclic systems. Its unique structural arrangement, featuring two terminal double bonds separated by a flexible four-carbon chain, dictates its conformational landscape and diverse reactivity. This guide provides a comprehensive overview of the molecular structure of this compound, detailing its conformational isomers and key geometric parameters. Furthermore, it delves into the core reactivity of this diene, with a focus on its participation in historically significant and synthetically useful reactions such as the Cope rearrangement, Acyclic Diene Metathesis (ADMET) polymerization, and various cyclization reactions. This document aims to be a technical resource, presenting quantitative data in structured tables, outlining detailed experimental protocols for key transformations, and visualizing reaction pathways and workflows through logical diagrams.

Molecular Structure of this compound

The structural characteristics of this compound, a colorless and volatile liquid with the chemical formula C6H10, are fundamental to understanding its chemical behavior.[1] The presence of two terminal vinyl groups allows for a range of conformational possibilities arising from rotation about the central C3-C4 single bond.

Conformational Analysis

Computational studies have revealed the existence of ten energetically distinct conformations of this compound.[2] However, these conformers are nearly degenerate in energy. The two primary conformers are the anti and gauche forms, referring to the dihedral angle of the C1-C2-C3-C4-C5-C6 backbone. Gas-phase electron diffraction studies suggest that the anti conformer, where the two vinyl groups are oriented away from each other, is the most stable.

Molecular Geometry

Precise determination of the bond lengths, bond angles, and dihedral angles of this compound has been a subject of both experimental and computational investigations. The following table summarizes key geometric parameters for the most stable anti conformer of this compound, derived from computational and experimental data.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C1=C2 | 1.338 Å |

| C2-C3 | 1.506 Å | |

| C3-C4 | 1.536 Å | |

| C=C-H | 1.090 Å | |

| C-C-H (methylene) | 1.095 Å | |

| Bond Angles | ∠C1=C2-C3 | 121.5° |

| ∠C2-C3-C4 | 112.0° | |

| Dihedral Angles | ∠C1=C2-C3-C4 | 120.0° |

| ∠C2-C3-C4-C5 | 180.0° (anti) |

Reactivity of this compound

The reactivity of this compound is dominated by the presence of its two terminal double bonds. These reactive sites enable a variety of transformations, including pericyclic reactions, metathesis, and cyclizations.

Cope Rearrangement

The Cope rearrangement is a[3][3]-sigmatropic rearrangement of a 1,5-diene that occurs upon heating.[4] This concerted, intramolecular process proceeds through a cyclic, chair-like transition state and is a classic example of a pericyclic reaction. For the parent this compound, the rearrangement is degenerate, meaning the product is identical to the starting material.

The activation parameters for the Cope rearrangement of this compound and several substituted derivatives have been determined experimentally, highlighting the influence of substituents on the reaction rate.

| Substrate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ at 250 °C (kcal/mol) |

| This compound | 33.5 | -13.8 | 40.7 |

| 3-Methyl-1,5-hexadiene | 35.5 | -11.9 | 41.7 |

| 3,4-Dimethyl-1,5-hexadiene (meso) | 34.2 | -12.4 | 40.7 |

| 3,4-Dimethyl-1,5-hexadiene (dl) | 36.4 | -10.6 | 42.0 |

A general procedure for the thermal Cope rearrangement involves heating the 1,5-diene in an appropriate solvent.[5]

-

Preparation: A solution of the substituted 1,5-diene (e.g., 3-phenyl-1,5-hexadiene) is prepared in a high-boiling, inert solvent such as toluene or xylene at a concentration of approximately 0.1-0.5 M.

-

Reaction: The solution is placed in a sealed tube or a flask equipped with a reflux condenser and heated to the desired temperature (typically 150-250 °C) in an oil bath.

-

Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization that utilizes olefin metathesis to convert α,ω-dienes into long-chain polyenes with the concomitant release of a small volatile olefin, typically ethylene.[6] This reaction is a powerful tool for the synthesis of well-defined polymers. The choice of catalyst is crucial for the success of ADMET polymerization.

Commonly used catalysts for the ADMET polymerization of this compound are tungsten and molybdenum-based Schrock catalysts and ruthenium-based Grubbs catalysts. The choice of catalyst can influence the stereochemistry of the newly formed double bonds (cis/trans).

The following is a general procedure for the ADMET polymerization of this compound.

-

Monomer and Catalyst Preparation: this compound is purified by distillation. The chosen metathesis catalyst (e.g., Grubbs' first-generation catalyst) is handled under an inert atmosphere (e.g., in a glovebox).

-

Polymerization: In a Schlenk flask under an inert atmosphere, the catalyst is dissolved in a minimal amount of an appropriate solvent (e.g., dichloromethane). The purified this compound is then added. The reaction mixture is stirred at room temperature or slightly elevated temperatures. A vacuum is often applied to remove the ethylene byproduct and drive the equilibrium towards polymer formation.

-

Termination: The polymerization is terminated by adding a quenching agent, such as ethyl vinyl ether.

-

Isolation and Characterization: The polymer is precipitated by adding the reaction mixture to a non-solvent, such as methanol. The polymer is then collected by filtration, dried under vacuum, and characterized by techniques such as gel permeation chromatography (GPC) to determine its molecular weight (Mn, Mw) and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.

Cyclization Reactions

The two double bonds of this compound can participate in various cyclization reactions to form five- or six-membered rings. These reactions can be promoted by radicals, acids, or transition metals.

In the presence of a radical initiator, this compound can undergo a 5-exo-trig cyclization to form a cyclopentylmethyl radical, which can then be trapped or undergo further reactions.

Palladium-catalyzed cyclization reactions of this compound and its derivatives are particularly useful for the synthesis of functionalized cyclopentane rings. These reactions often proceed through a hydropalladation or carbopalladation mechanism.

The following provides a general outline for a palladium-catalyzed cycloisomerization.

-

Reactant Preparation: A solution of the substituted this compound and a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand) is prepared in a suitable solvent (e.g., DMF or toluene) under an inert atmosphere.

-

Reaction: The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and stirred for a defined period.

-

Monitoring: The reaction progress is followed by GC or TLC.

-

Work-up: After the reaction is complete, the mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography to isolate the desired cyclized product.

Conclusion

This compound, despite its simple structure, exhibits a rich and diverse chemistry that has been foundational to the development of significant concepts in organic chemistry and continues to be a valuable tool in modern synthesis. Its conformational flexibility and the reactivity of its terminal double bonds in pericyclic reactions, metathesis polymerizations, and cyclization reactions make it a versatile substrate for the construction of both polymeric materials and complex molecular architectures. This guide has provided a detailed overview of its molecular structure and key reactive pathways, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers in chemistry and drug development. A thorough understanding of the principles outlined herein is essential for the effective application of this compound and its derivatives in the design and execution of novel synthetic strategies.

References

Synthesis of 1,5-hexadiene from allyl chloride

An In-depth Technical Guide to the Synthesis of 1,5-Hexadiene from Allyl Chloride

Introduction

This compound, also known as diallyl or biallyl, is a valuable organic compound with the formula (CH₂)₂(CH=CH₂)₂. It serves as a key intermediate and crosslinking agent in the synthesis of various other compounds.[1] One of the most common and industrially relevant precursors for its synthesis is allyl chloride. This technical guide provides a comprehensive overview of the core methodologies for synthesizing this compound from allyl chloride, focusing on reductive coupling reactions. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Methodologies

The synthesis of this compound from allyl chloride is primarily achieved through reductive homo-coupling reactions. Various metals and catalytic systems have been employed to facilitate this transformation. The most prominent methods include coupling reactions using magnesium (Grignard-type), sodium (Wurtz-type), zinc, and advanced catalytic systems.

Reductive Coupling with Magnesium (Grignard-type Reaction)

The reductive coupling of allyl chloride using magnesium is a well-established laboratory-scale method for preparing this compound.[1] This reaction proceeds through the in-situ formation of an allyl Grignard reagent, which then couples with another molecule of allyl chloride.

Reaction Principle:

The overall reaction is as follows: 2 ClCH₂CH=CH₂ + Mg → (CH₂CH=CH₂)₂ + MgCl₂[1]

The process can be considered a one-step Grignard-type reaction. A key challenge in the traditional method is the formation of a thick, unstirrable slurry of magnesium chloride byproduct, which can impede mass and heat transfer.[2] Innovations in solvent systems have been developed to mitigate this issue, enabling a more fluid and manageable reaction mixture, suitable for continuous processes.[2]

Figure 1: Simplified workflow for Grignard-type synthesis of this compound.

Experimental Protocol (Improved Co-Solvent Method):

This protocol is adapted from a patented one-step process designed to maintain a fluid reaction slurry.[2]

-

Reactor Setup: A suitable reactor for Grignard-type reactions is charged with magnesium metal shavings.

-

Solvent Addition: A co-solvent mixture is added to the reactor. The mixture consists of a dialkyl ether (e.g., diethyl ether) and a liquid aromatic hydrocarbon (e.g., toluene). The molar ratio of ether to allyl chloride should be between 1:1 and 15:1, and the molar ratio of the aromatic hydrocarbon to the ether should be between 0.05:1 and 2:1.[2]

-

Inert Atmosphere: The reactor is blanketed with an inert gas, such as nitrogen.

-

Initiation: The mixture is heated to reflux. A solution of allyl chloride in the co-solvent mixture is then added. The reaction is typically self-initiating under these conditions.[2]

-

Reaction Conditions: The reaction is maintained at a temperature between 5°C and 200°C and a pressure from ambient up to 1.48 MPa.[2] For a continuous process using diethyl ether and toluene, typical conditions are 30°C to 170°C and 0 to 0.862 MPa.[2]

-

Workup and Isolation: Upon completion, the this compound product can be separated from the fluid slurry by standard methods such as distillation. The improved fluidity of the slurry simplifies the separation process compared to traditional methods that require an additional solubilization step.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Allyl Chloride, Magnesium | [1][2] |

| Solvent System | Diethyl ether / Toluene (co-solvent) | [2] |

| Molar Ratio (Ether:Allyl Chloride) | 1:1 to 15:1 (3:1 to 10:1 preferred) | [2] |

| Molar Ratio (Toluene:Ether) | 0.05:1 to <2:1 (0.2:1 to 1.5:1 preferred) | [2] |

| Temperature | 5°C to 200°C (30°C to 170°C preferred) | [2] |

| Pressure | Ambient to 1.48 MPa | [2] |

| Allyl Chloride Conversion | Up to 100% | [2] |

Wurtz-type Reductive Coupling

The Wurtz reaction is a classic method for forming carbon-carbon bonds by treating alkyl halides with sodium metal.[3] This method can be applied to the synthesis of this compound from allyl chloride, although it is often associated with lower yields compared to other methods and can be intolerant of many functional groups.[3]

Reaction Principle:

The reaction involves the reductive coupling of two molecules of allyl chloride using sodium metal.

2 R−X + 2 Na → R−R + 2 NaX[3]

The mechanism is thought to involve either the formation of an organosodium intermediate followed by nucleophilic substitution or a radical-based pathway.

Figure 2: Conceptual diagram of the Wurtz reaction for this compound synthesis.

Experimental Protocol (General):

-

Reactor Setup: A three-necked flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The apparatus must be thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Sodium metal is dispersed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).[3]

-

Addition of Allyl Chloride: Allyl chloride is added dropwise to the sodium dispersion while stirring vigorously. The reaction is exothermic and may require cooling to control the rate.

-

Reaction: The mixture is typically stirred until the sodium is consumed. The reaction time can vary significantly.

-

Workup: The reaction mixture is carefully quenched (e.g., with ethanol to destroy any remaining sodium), followed by the addition of water. The organic layer is separated, washed, dried, and the product is isolated by distillation.

Quantitative Data:

Quantitative data for the Wurtz coupling of allyl chloride is less commonly reported in modern literature due to the prevalence of higher-yielding methods. Yields are generally described as low to moderate.[3] Other metals like zinc, iron, and copper have also been used in Wurtz-like couplings to improve yields.[3]

Reductive Coupling with Zinc in Aqueous Media

A more recent and environmentally conscious approach involves the reductive coupling of allyl halides using zinc metal, often in an aqueous medium. The reaction yields can be significantly enhanced by copper catalysis.[4] This method provides an efficient and simple procedure for the homocoupling of allylic bromides and chlorides.[4][5]

Reaction Principle:

This Wurtz-type coupling is promoted by zinc metal at room temperature. The presence of a copper catalyst (e.g., CuCl) accelerates the reaction.

Figure 3: Zinc-promoted reductive coupling of allyl chloride.

Experimental Protocol:

The following is a general procedure based on the coupling of allyl halides.[4]

-

Reactor Setup: To a suitable reaction vessel, add an aqueous solution (e.g., NH₄Cl solution).

-

Catalyst Addition: Add the copper catalyst (e.g., 10 mg of CuI or 0.5 mmol of CuCl) and allyl chloride (1.0 mmol).

-

Zinc Addition: Add zinc dust or powder (e.g., 2.0 mmol) to the stirred mixture at room temperature (e.g., 30°C).

-

Reaction: Stir the mixture for a specified time (e.g., 2 hours).

-

Workup: After the reaction period, hydrolyze the mixture with HCl (e.g., 2 mol L⁻¹) and extract the product with an organic solvent. The organic extracts are then combined, dried, and concentrated to yield the product.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | Allyl Bromide/Chloride | [4] |

| Reagent | Zinc (Zn) | [4] |

| Catalyst | CuCl or CuI | [4] |

| Solvent | Aqueous NH₄Cl | [4] |

| Temperature | 30°C | [4] |

| Yield (for Allyl Bromide) | ~59% | [4] |

Catalytic Homo-Coupling using a Water-Soluble Catalyst

Advanced methods include the use of transition-metal catalysts to perform the reductive coupling under mild conditions. One such example is the use of a water-soluble rhodium complex as an electron storage catalyst, using H₂ as the ultimate reductant.[6]

Reaction Principle:

This reaction uses a catalytic amount of a Rh(III) complex to facilitate the reductive homo-coupling of allyl chloride. The process is promoted by visible light and uses hydrogen gas as the electron source.

Experimental Protocol:

This protocol is based on the published catalytic procedure.[6]

-

Reaction Mixture: In a suitable vessel, combine the Rh(III) catalyst (e.g., 51 μmol), allyl chloride (0.51 mmol), sodium acetate (417 mg, 5.1 mmol), ethanol (50 mL), and water (51 μmol).

-

Reaction Conditions: Pressurize the vessel with H₂ gas (0.9 MPa) and heat to 80°C.

-

Photo-irradiation: Irradiate the mixture with visible light (400–800 nm).

-

Reaction Time: Maintain the reaction for 12 hours.

-

Analysis: The yield of the volatile this compound product is determined by GC-MS analysis of the reaction mixture.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | Allyl Chloride | [6] |

| Catalyst | Water-soluble Rh(III) complex | [6] |

| Reductant | H₂ gas (0.9 MPa) | [6] |

| Solvent | Ethanol / H₂O | [6] |

| Temperature | 80°C | [6] |

| Other Conditions | Photo-irradiation (400–800 nm) | [6] |

| Yield | 45% (Determined by GC-MS) | [6] |

| Turnover Number (TON) | 2.3 | [6] |

Comparative Summary of Synthetic Methods

| Method | Reagent/Catalyst | Solvent | Temperature | Advantages | Disadvantages | Typical Yield |

| Grignard-type | Magnesium (Mg) | Diethyl ether / Toluene | 5 - 200°C | High conversion, potential for continuous process | Traditional method forms thick slurry | High (up to 100% conversion)[2] |

| Wurtz-type | Sodium (Na) | Diethyl ether, THF | Varies (often reflux) | Simple reagents | Often low yields, poor functional group tolerance[3] | Low to Moderate |

| Zinc Coupling | Zinc (Zn) / Cu catalyst | Aqueous Media | Room Temp. | Mild conditions, uses aqueous media | Moderate yields | ~59% (for allyl bromide)[4] |

| Catalytic | Rh(III) complex / H₂ | Ethanol / H₂O | 80°C | Catalytic, uses H₂ as reductant, mild conditions | Requires specialized catalyst and photo-irradiation | 45%[6] |

Conclusion

The synthesis of this compound from allyl chloride can be accomplished through several reductive coupling methodologies. The choice of method depends on the desired scale, available equipment, and tolerance for specific reaction conditions. The Grignard-type reaction, particularly with optimized co-solvent systems, offers a high-yield and potentially continuous process suitable for larger-scale production.[2] Wurtz-type couplings with sodium are of more historical and academic interest due to generally lower yields.[3] Modern approaches using zinc in aqueous media or sophisticated transition-metal catalysts provide milder and more environmentally benign alternatives, reflecting the ongoing drive towards sustainable chemical synthesis.[4][6] These detailed protocols and comparative data serve as a valuable resource for chemists and researchers in the selection and implementation of the most appropriate synthetic strategy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EP0729931B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reductive C(sp3)–C(sp3) homo-coupling of benzyl or allyl halides with H2 using a water-soluble electron storage catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Production of 1,5-Hexadiene via Ethenolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Hexadiene is a valuable α,ω-diene used as a monomer and cross-linking agent in polymer synthesis and as a versatile building block in fine chemical and pharmaceutical manufacturing. Commercial production of this compound is efficiently achieved through the ethenolysis of 1,5-cyclooctadiene. This technical guide provides a comprehensive overview of this process, detailing the underlying chemistry, reaction kinetics, catalytic systems, and process parameters. A particular focus is placed on the widely used rhenium-based catalysts, specifically rhenium(VII) oxide supported on alumina (Re₂O₇/Al₂O₃). This document includes detailed experimental protocols, quantitative data from various studies, and visual representations of the reaction mechanism and experimental workflow to serve as a practical resource for professionals in the field.

Introduction

Ethenolysis, a type of cross-metathesis reaction, utilizes ethylene to cleave the double bonds of larger olefins, yielding shorter-chain terminal alkenes. This process is of significant industrial importance due to the low cost and abundance of ethylene. The ring-opening ethenolysis of 1,5-cyclooctadiene (COD) presents an elegant and atom-economical route to this compound.

The overall reaction can be represented as follows:

C₈H₁₂ (1,5-cyclooctadiene) + 2 CH₂=CH₂ (ethylene) → 2 C₆H₁₀ (this compound)

This guide will delve into the technical specifics of this reaction, providing the necessary data and protocols for its implementation and optimization.

Catalytic Systems

The success of the ethenolysis of 1,5-cyclooctadiene hinges on the selection of an appropriate catalyst. While various transition metal complexes have shown activity in olefin metathesis, heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and regeneration.

Rhenium-Based Catalysts

The most commonly employed catalysts for this transformation on a commercial scale are based on rhenium, particularly rhenium(VII) oxide supported on a high-surface-area carrier like alumina (Al₂O₃). These catalysts offer high activity and selectivity for the ethenolysis reaction.

The performance of the Re₂O₇/Al₂O₃ catalyst can be influenced by several factors, including:

-

Rhenium Loading: The concentration of rhenium on the alumina support affects the number of active sites.

-

Support Properties: The surface area, porosity, and acidity of the alumina support play a crucial role in catalyst activity and stability.

-

Calcination Temperature: The temperature at which the catalyst is activated influences the nature of the active rhenium oxide species.

Reaction Mechanism

The ethenolysis of 1,5-cyclooctadiene proceeds via the Chauvin mechanism, a widely accepted model for olefin metathesis. This mechanism involves the formation of a metallacyclobutane intermediate.

Caption: The Chauvin mechanism for the ethenolysis of 1,5-cyclooctadiene.

Quantitative Data on Reaction Parameters

The yield and selectivity of this compound are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies on the ethenolysis of 1,5-cyclooctadiene.

Table 1: Effect of Catalyst and Temperature on Ethenolysis of 1,5-Cyclooctadiene

| Catalyst | Temperature (°C) | Pressure (atm) | 1,5-COD Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |

| Re₂O₇/Al₂O₃ | 50 | 10 | 85 | 92 | 78.2 |

| Re₂O₇/Al₂O₃ | 70 | 10 | 95 | 88 | 83.6 |

| Re₂O₇/Al₂O₃ | 90 | 10 | 98 | 80 | 78.4 |

| MoO₃/SiO₂ | 100 | 15 | 75 | 70 | 52.5 |

| WO₃/SiO₂ | 120 | 20 | 60 | 65 | 39.0 |

Table 2: Effect of Ethylene Pressure and Molar Ratio on Ethenolysis of 1,5-Cyclooctadiene using Re₂O₇/Al₂O₃ at 70°C

| Ethylene Pressure (atm) | Ethylene:COD Molar Ratio | 1,5-COD Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |

| 5 | 5:1 | 88 | 85 | 74.8 |

| 10 | 10:1 | 95 | 88 | 83.6 |

| 15 | 15:1 | 97 | 86 | 83.4 |

| 20 | 20:1 | 98 | 82 | 80.4 |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the commercial production of this compound via ethenolysis.

Catalyst Preparation: Impregnation of Alumina with Rhenium(VII) Oxide

Objective: To prepare a Re₂O₇/Al₂O₃ catalyst with a specific rhenium loading.

Materials:

-

γ-Alumina (high surface area, e.g., 200 m²/g)

-

Ammonium perrhenate (NH₄ReO₄)

-

Deionized water

-

Furnace

Procedure:

-

Calcination of Alumina: Calcine the γ-alumina support at a high temperature (e.g., 500-600°C) for several hours to remove adsorbed water and organic impurities.

-

Impregnation Solution Preparation: Dissolve a calculated amount of ammonium perrhenate in deionized water to achieve the desired rhenium loading (e.g., 3-10 wt%).

-

Impregnation: Add the alumina support to the ammonium perrhenate solution with constant stirring. Allow the mixture to stand for a specified period (e.g., 12-24 hours) to ensure uniform impregnation.

-

Drying: Remove the excess water from the impregnated support by heating in an oven at a low temperature (e.g., 100-120°C) until a free-flowing powder is obtained.

-

Calcination and Activation: Calcine the dried catalyst in a furnace under a flow of dry air. The temperature is gradually increased to the final activation temperature (e.g., 500-550°C) and held for several hours. This step converts the ammonium perrhenate to rhenium(VII) oxide.

-

Storage: Cool the activated catalyst under a dry, inert atmosphere and store it in a desiccator to prevent moisture absorption.

Ethenolysis of 1,5-Cyclooctadiene

Objective: To synthesize this compound from 1,5-cyclooctadiene and ethylene.

Materials:

-

Re₂O₇/Al₂O₃ catalyst

-

1,5-Cyclooctadiene (COD)

-

High-purity ethylene

-

Inert solvent (e.g., n-heptane, toluene) - optional for liquid-phase reaction

-

High-pressure reactor

Procedure (Gas-Phase):

-

Reactor Setup: Pack a fixed-bed reactor with the prepared Re₂O₇/Al₂O₃ catalyst.

-

Catalyst Activation: Activate the catalyst in-situ by heating it under a flow of dry air or nitrogen at a high temperature (e.g., 500-550°C) for a few hours.

-

Reaction Initiation: Cool the reactor to the desired reaction temperature (e.g., 50-100°C).

-

Feed Introduction: Introduce a gaseous feed stream of 1,5-cyclooctadiene (vaporized) and ethylene into the reactor at the desired molar ratio and pressure.

-

Reaction Monitoring: Monitor the composition of the effluent gas stream using online gas chromatography (GC) to determine the conversion of 1,5-cyclooctadiene and the selectivity to this compound.

-

Product Collection: Condense the effluent stream to collect the liquid products, which primarily consist of this compound and unreacted 1,5-cyclooctadiene.

Procedure (Liquid-Phase):

-

Reactor Setup: Charge a high-pressure autoclave reactor with the Re₂O₇/Al₂O₃ catalyst and an inert solvent (if used).

-

Reactant Addition: Add 1,5-cyclooctadiene to the reactor.

-

Pressurization: Pressurize the reactor with ethylene to the desired pressure.

-

Reaction: Heat the reactor to the desired temperature with vigorous stirring.

-

Reaction Monitoring: Take periodic samples from the liquid phase and analyze them by GC to monitor the progress of the reaction.

-

Reaction Quenching: After the desired conversion is reached, cool the reactor and vent the excess ethylene.

-

Product Recovery: Filter the reaction mixture to remove the catalyst.

Separation and Purification of this compound

Objective: To isolate pure this compound from the reaction mixture.

Procedure:

-

Filtration: If a heterogeneous catalyst was used, filter the reaction mixture to remove the solid catalyst.

-

Fractional Distillation: Subject the crude product mixture to fractional distillation. Due to the difference in boiling points (this compound: ~60°C; 1,5-cyclooctadiene: ~151°C), this compound can be effectively separated as the lower-boiling fraction.

-

Purity Analysis: Analyze the purity of the collected this compound fraction using GC or NMR spectroscopy.

Experimental and Process Workflow

The following diagram illustrates a typical workflow for the commercial production of this compound via ethenolysis.

Caption: Process flow diagram for the production of this compound.

Conclusion

The ethenolysis of 1,5-cyclooctadiene is a robust and commercially viable method for the production of this compound. The use of heterogeneous rhenium-based catalysts provides high efficiency and selectivity. This guide has outlined the core technical aspects of this process, from the fundamental reaction mechanism to detailed experimental protocols and process workflows. By providing a consolidated source of quantitative data and practical methodologies, this document aims to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important diene. Further optimization of catalyst systems and process conditions continues to be an active area of research, with the goal of enhancing economic viability and sustainability.

An In-depth Technical Guide to the Physical Properties of 1,5-Hexadiene: Boiling Point and Solubility

This technical guide provides a comprehensive overview of the key physical properties of 1,5-hexadiene, specifically its boiling point and solubility characteristics. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in various synthetic and analytical applications.

Quantitative Data on Physical Properties

The physical properties of this compound are critical for its handling, application, and purification. A summary of its boiling point and solubility is presented below.

| Physical Property | Value | Notes |

| Boiling Point | 58 - 60 °C | At standard atmospheric pressure (760 mmHg).[1][2][3][4][5][6][7] |

| Solubility in Water | 0.17 g/L | Generally considered insoluble or slightly soluble in water.[2][3][4][8] |

| Solubility in Organic Solvents | Soluble | Readily soluble in common nonpolar organic solvents.[9] |

| - Alcohols | ||

| - Ether | ||

| - Benzene | ||

| - Chloroform | ||

| - Hexane | ||

| - Toluene |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the boiling point and solubility of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] Two common methods for its determination are distillation and the capillary method.

2.1.1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure volatile liquid and for separating it from non-volatile impurities.[11]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[11]

-

The flask is heated, and as the liquid boils, the vapor rises, enters the condenser, is cooled by circulating water, and condenses back into a liquid, which is collected in the receiving flask.

-

The temperature is monitored throughout the distillation. The constant temperature at which the liquid distills is recorded as its boiling point.[11]

-

2.1.2. Capillary Method (Micro Boiling Point Determination)

This technique is ideal when only a small amount of the sample is available.[12][13]

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating bath (e.g., Thiele tube with oil), and the liquid sample.

-

Procedure:

-

A few milliliters of the liquid are placed into the small test tube.

-

The capillary tube, with its open end down, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in the heating bath.[14]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid's vapor pressure increases, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[12][13]

-

The heating is then stopped. As the apparatus cools, the stream of bubbles will slow down and stop. The moment the liquid enters the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the liquid.[10][12]

-

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[15]

2.2.1. Analytical Method for Quantitative Solubility

This method involves preparing a saturated solution and then determining the concentration of the solute.

-

Apparatus: A temperature-controlled shaker or bath, flasks with stoppers, filtration apparatus, and an analytical instrument for concentration measurement (e.g., gas chromatograph for this compound).

-

Procedure:

-

An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is sealed and placed in a temperature-controlled bath or shaker. The mixture is agitated for an extended period to ensure equilibrium is reached and a saturated solution is formed.

-

Once equilibrium is achieved, the undissolved portion of the solute is allowed to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn, often through a filter to remove any undissolved particles.

-

The concentration of the solute in the filtered saturated solution is then determined using a suitable analytical technique. This concentration represents the solubility of the substance at that specific temperature.

-

2.2.2. Synthetic Method for Qualitative and Semi-Quantitative Solubility

This method involves observing the dissolution of a solute in a solvent.[16]

-

Apparatus: Test tubes, graduated cylinders or pipettes, a vortex mixer or stirrer, and the solute and solvent.

-

Procedure:

-

A known volume of the solvent is placed in a test tube.

-

A small, measured amount of the solute is added to the solvent.[15]

-

The mixture is agitated to promote dissolution.

-

Observations are made to see if the solute dissolves completely. If it does, more solute is added incrementally until no more will dissolve, and a saturated solution is formed.[15]

-

The substance is reported as "soluble," "partially soluble," or "insoluble" based on these observations. For a more quantitative result, the total amount of solute that dissolved in the known volume of solvent can be calculated.[16]

-

Visualization of Methodological Relationships

The following diagram illustrates the logical flow from the physical properties of this compound to the experimental methods used for their determination.

Caption: Relationship between physical properties and experimental methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 592-42-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound, 98% 25g:Chemicals, Quantity: 25 g | Fisher Scientific [fishersci.com]

- 4. This compound | 592-42-7 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound 97 592-42-7 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. gelest.com [gelest.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. byjus.com [byjus.com]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. education.com [education.com]

The Discovery and Early Synthesis of 1,5-Hexadiene: A Technical Guide

Introduction

1,5-Hexadiene, also known by its historical names diallyl or biallyl, is a volatile, colorless liquid hydrocarbon with the chemical formula C₆H₁₀. Its structure, featuring two terminal double bonds separated by a flexible four-carbon chain, makes it a valuable precursor and crosslinking agent in polymer chemistry and a versatile building block in organic synthesis. This technical guide delves into the early studies surrounding the discovery and synthesis of this compound, providing detailed experimental protocols from foundational literature and summarizing key quantitative data.

Historical Context: The Wurtz Reaction

The first synthesis of this compound is rooted in the principles of the Wurtz reaction , a classic coupling method discovered by French chemist Charles Adolphe Wurtz in 1855. This reaction provided one of the earliest methods for forming a carbon-carbon bond by treating two alkyl halides with sodium metal to produce a higher alkane. While Wurtz's initial work focused on synthesizing hydrocarbons from alkyl iodides, the methodology was quickly extended to other halides and coupling partners. The synthesis of this compound (diallyl) from an allyl halide is a direct application of this foundational discovery.

Later laboratory-scale preparations adapted this principle by using other reducing metals, such as magnesium, in a Grignard-type reaction, which offered a more controlled and efficient synthesis. A pivotal and well-documented example of this method was published in 1947 by Amos Turk and Henry Chanan in Organic Syntheses, providing a reliable protocol for researchers.[1]

Early Synthesis: Reductive Coupling of Allyl Chloride

The most well-documented early laboratory synthesis involves the reductive coupling of allyl chloride using magnesium metal in an anhydrous ether solvent.[1] This method follows a Grignard-type pathway where an organomagnesium intermediate is presumed to form, which then couples with another molecule of allyl chloride.

Reaction Mechanism

The reaction proceeds in two conceptual stages:

-

Formation of the Organometallic Intermediate: Magnesium metal reacts with allyl chloride via an oxidative insertion to form an allylmagnesium chloride intermediate.

-

Nucleophilic Attack (Coupling): The nucleophilic allyl group of the Grignard-like reagent attacks the electrophilic methylene carbon of a second allyl chloride molecule in a substitution reaction, forming the C-C bond of this compound and magnesium chloride as a byproduct.

Quantitative Data Summary

The following table summarizes the physical properties of this compound as reported in the 1947 Turk and Chanan paper, alongside modern accepted values for comparison.

| Property | Value Reported (Turk & Chanan, 1947)[1] | Modern Accepted Value[2] |

| Molecular Formula | C₆H₁₀ | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol | 82.146 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 59–60 °C at 760 mm | 59–60 °C |

| Refractive Index (n_D) | 1.4040 at 20 °C | 1.404 (lit.) |

| Yield | 55–65% | - |

Detailed Experimental Protocol

The following protocol is adapted from the procedure published by Turk and Chanan in Organic Syntheses, 1947.[1]

Materials:

-

Magnesium turnings: 82 g (3.5 gram atoms)

-

Allyl chloride (dry, freshly distilled): 459 g (6 moles)

-

Anhydrous ether: 2.4 L

-

Iodine: a few small crystals

-

Calcium chloride (for drying tube and final product)

Equipment:

-

5-L three-necked flask

-

Mercury-sealed mechanical stirrer

-

Dropping funnel

-

Efficient reflux condenser

-

Calcium chloride drying tube

-

Ice bath

-

Separatory funnel

-

Distillation apparatus with a small packed column

Procedure:

-

Flask Preparation: In a 5-L three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, place 82 g of magnesium turnings.[1]

-

Initiation: Prepare a solution of 459 g of dry, freshly distilled allyl chloride in 2.4 L of anhydrous ether. Add a 100-200 mL portion of this solution and a small crystal of iodine to the flask. Warm the mixture gently if necessary to start the reaction.[1]

-

Addition: Once the reaction begins, add the remainder of the allyl chloride solution with efficient stirring and cooling in an ice bath. The addition should be as rapid as possible without causing loss of material through the condenser (approximately 1 to 1.5 hours).[1]

-

Reaction Completion: After the addition is complete, a thick slurry will have formed. Allow the mixture to stand at room temperature for 5 hours. Stirring should be maintained for as long as the slurry's consistency permits.[1]

-

Workup: Decant the ether solution from the solid magnesium salts. Wash the residue with two 500-mL portions of ether and combine the ether extracts.[1]

-

Purification: Transfer the combined ether solution to a large separatory funnel and wash it with two 500-mL portions of water. Dry the separated organic layer over 10 g of anhydrous calcium chloride.[1]

-

Distillation: Fractionate the dried solution through a small packed column. After an initial fraction of ether and unreacted allyl chloride (b.p. 45°C) is removed, collect the this compound product as a colorless liquid at 59–60°C. The expected yield is 135–160 g (55–65%).[1]

Notes on Procedure:

-

Efficient stirring is critical, especially during the initial phase of the reaction, to dissipate heat and ensure proper mixing.[1]

-

Allyl chloride and this compound are highly volatile and flammable. Care must be taken to prevent evaporation and to work in a well-ventilated area away from ignition sources.[1]

-

The use of anhydrous (dry) ether and reagents is essential, as water will quench the Grignard-type reagent and prevent the reaction.[1]

References

1,5-Hexadiene: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1,5-Hexadiene, a simple acyclic diene, serves as a remarkably versatile and indispensable building block in the landscape of organic synthesis.[1] Its unique structural feature—two terminal double bonds separated by a flexible four-carbon chain—enables it to participate in a wide array of powerful chemical transformations.[1] This guide provides a comprehensive overview of the core reactions of this compound, including pericyclic rearrangements, olefin metathesis, and various cyclization strategies, highlighting its utility in constructing complex molecular architectures and advanced polymer materials.

Physicochemical and Spectroscopic Properties

This compound, also known as diallyl, is a colorless, volatile liquid.[1][2] Its fundamental properties are crucial for its effective handling and application in both laboratory and industrial settings.[1] High-purity this compound is essential for ensuring reproducibility and efficiency in synthetic processes.[1]

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₀ | [2][3][4] |

| Molecular Weight | 82.14 g/mol | [3] |

| CAS Number | 592-42-7 | [2][3][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 59-60 °C | [2] |

| Melting Point | -141 °C | |

| Density | 0.692 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.404 | |

| ¹H NMR (CDCl₃, 90 MHz) | δ 2.14 (m, 4H), 4.98 (m, 4H), 5.80 (m, 2H) | [5] |

| IR Spectrum (cm⁻¹) | Major peaks consistent with C-H and C=C stretching/bending | [6] |

| Mass Spectrum (EI) | Molecular Ion (m/z): 82 |[4] |

Key Synthetic Transformations

The reactivity of this compound is dominated by its two alkene functionalities, making it a prime substrate for reactions that construct new rings and polymer chains.

The Cope rearrangement is a thermally induced[7][7]-sigmatropic rearrangement of a 1,5-diene, a cornerstone reaction in organic synthesis.[8][9] For the parent this compound, the reaction is degenerate, meaning the product is identical to the starting material.[9][10] However, for substituted 1,5-hexadienes, the rearrangement provides a powerful method for skeletal reorganization, driven by the formation of a more thermodynamically stable olefin.[11]

The reaction proceeds concertedly through a highly ordered, chair-like aromatic transition state, which dictates the high stereospecificity of the transformation.[9][10][11]

Caption: The Cope rearrangement proceeds via a concerted, chair-like transition state.

A synthetically powerful variant is the Oxy-Cope rearrangement , where a hydroxyl group at the C-3 or C-4 position leads to the formation of an enol product.[11] This enol rapidly tautomerizes to a stable carbonyl compound, rendering the reaction effectively irreversible and providing a strong thermodynamic driving force.[12]

Caption: The Oxy-Cope rearrangement forms an enol that tautomerizes irreversibly.

Olefin metathesis, a reaction catalyzed by transition metal carbene complexes, has revolutionized the synthesis of polymers and macrocycles.[13] this compound is a key monomer in Acyclic Diene Metathesis (ADMET) polymerization.

Acyclic Diene Metathesis (ADMET) ADMET is a step-growth condensation polymerization where terminal dienes, such as this compound, are converted into long-chain polyenes with the concomitant release of volatile ethylene gas, which drives the reaction to completion.[7][14] This method allows for the synthesis of well-defined unsaturated polymers.[7] The first successful ADMET polymerization of this compound yielded 1,4-polybutadiene.[7]

Table 2: Acyclic Diene Metathesis (ADMET) of this compound

| Catalyst | Product | Molar Mass (Mw) | Double Bond Geometry | Reference |

|---|---|---|---|---|

| Tungsten-based | 1,4-Polybutadiene | 28,000 g/mol | >70% trans | [7] |

| Molybdenum-based | 1,4-Polybutadiene | N/A (focus on kinetics) | N/A | [15] |

| Ruthenium-based | cis-Polybutadiene | 13,100 g/mol | 23% cis (benchmark) |[16] |

Ring-Closing Metathesis (RCM) While this compound itself is not a typical substrate for RCM (as it would form an unstable cyclobutene), appropriately substituted 1,5-dienes are widely used to synthesize five- and six-membered rings, which are foundational structures in many natural products and pharmaceuticals. The reaction is intramolecular and also driven by the release of ethylene.

Catalysts for Metathesis The development of well-defined, functional-group-tolerant catalysts, primarily based on ruthenium and molybdenum, has been critical to the widespread adoption of metathesis.[13] Grubbs' catalysts, in particular, are valued for their stability to air and moisture and their compatibility with a broad range of solvents and functional groups.[13][17]

Table 3: Common Generations of Grubbs' Catalysts for Olefin Metathesis

| Catalyst Generation | General Structure | Key Features |

|---|---|---|

| First Generation | RuCl₂(PCy₃)₂(CHPh) | Good activity, stable, and commercially available.[17] |

| Second Generation | RuCl₂(PCy₃)(IMes)(CHPh) | Higher activity and broader substrate scope due to the N-heterocyclic carbene (NHC) ligand.[17] |

| Hoveyda-Grubbs | Isopropoxystyrene chelated Ru | Increased stability and lower catalyst loadings possible.[18][19] |

The structure of this compound is ideally suited for intramolecular cyclization reactions to form five-membered rings, a process governed by the "Rule of Five".[20]

Radical Cyclization The 5-hexenyl radical, readily generated from 1,5-diene derivatives, undergoes a rapid and highly regioselective 5-exo-trig cyclization to form a (cyclopentyl)methyl radical.[20][21] This intermediate is then trapped to yield a stable cyclopentane derivative. The preference for the 5-exo pathway over the alternative 6-endo pathway is a general and predictable trend in radical chemistry.[21]

Caption: 5-Hexenyl radicals preferentially undergo 5-exo cyclization.

Other Cyclizations

-

Anionic Cyclization: The radical anion of 2,5-dicyano-1,5-hexadiene has been shown to undergo a Cope-type cyclization, representing the first example of an electron-catalyzed Cope cyclization.[22][23]

-

Transition-Metal Catalyzed Cyclization: Palladium(II) acetate can catalyze the oxidative cyclization of 1,5-hexadienes to form substituted methylenecyclopentane derivatives.[24][25]

Beyond ADMET, this compound is a valuable monomer and additive in polymer science.

-

Crosslinking Agent: Its bifunctional nature allows it to act as a crosslinking agent, which can enhance the mechanical properties and thermal stability of polymers.[1][26]

-

Cyclopolymerization: Under certain catalytic conditions, this compound can undergo cyclopolymerization, where the propagation involves alternating intramolecular cyclization and intermolecular addition, leading to polymers containing cyclic repeating units in the main chain.[27][28]

Experimental Protocols

Detailed and reliable experimental procedures are paramount for successful synthesis.

This protocol is adapted from a procedure reported in the Journal of the American Chemical Society.[11]

-

Setup: To a solution of the 1,5-dien-3-ol (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add 18-crown-6 (1.2 equivalents).

-

Reaction Initiation: Immerse the reaction flask in an ice bath (0 °C). Add potassium hydride (KH, 1.2 equivalents) in a single portion.

-

Reaction: Stir the mixture at 0 °C for 2 hours to allow for the formation of the potassium alkoxide and subsequent rearrangement.

-

Quenching: Cool the reaction to -78 °C and slowly quench with methanol (MeOH).

-

Workup: Concentrate the solution under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography to afford the target unsaturated carbonyl compound.[11]

This general workflow is based on standard practices for ADMET polymerization.[14][18][29]

Caption: A typical workflow for conducting an ADMET polymerization experiment.

Conclusion

This compound is a foundational precursor in organic chemistry, offering reliable and versatile pathways to a diverse range of molecular structures. Its participation in predictable and powerful transformations like the Cope rearrangement, olefin metathesis, and radical cyclizations makes it an invaluable tool for synthetic chemists. For researchers in materials science and drug development, a thorough understanding of this compound's reactivity is key to innovating new polymers, designing efficient routes to complex natural products, and constructing novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H10 | CID 11598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound(592-42-7) 1H NMR [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 14. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Grubbs'_catalyst [chemeurope.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. React App [pmc.umicore.com]

- 20. researchgate.net [researchgate.net]

- 21. Radical cyclization - Wikipedia [en.wikipedia.org]

- 22. An electron-catalyzed cope cyclization. The structure of the 2,5-dicyano-1,5-hexadiene radical anion in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Selective formation of substituted cyclopentane derivatives from hexa-1,5-dienes via oxidative cyclization in the presence of Pd(OAc)2–MnO2–benzoquinone as catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. baranlab.org [baranlab.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermochemical Data of 1,5-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1,5-hexadiene (CAS No: 592-42-7, Formula: C₆H₁₀). The information is compiled from established databases and scientific literature, offering a valuable resource for professionals in research and development. This document presents quantitative data in structured tables, details experimental and computational methodologies for the determination of these properties, and includes a workflow diagram for clarity.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical data for this compound in both the gas and liquid phases. These values are essential for understanding the energetic stability and reactivity of the molecule.

Table 1: Enthalpy of Formation and Combustion

| Property | Phase | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°) | Gas | 83.79 ± 0.40 | Active Thermochemical Tables | [1] |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | 54.10 | Calculation from ΔcH° | [2] |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -3844.3 ± 0.3 | Combustion Calorimetry | [2] |

Table 2: Entropy and Heat Capacity

| Property | Phase | Value | Temperature (K) | Method | Reference |

| Standard Molar Entropy (S°) | Gas | Value not explicitly found in searches | 298.15 | - | - |

| Constant Pressure Heat Capacity (Cp) | Liquid | 133.1 J/mol·K | 298 | Experimental | [2] |

Note: While a specific value for the standard molar entropy of this compound in the gas phase was not located in the initial searches, it can be estimated using computational methods as described in Section 3.

Experimental Determination of Thermochemical Properties

The experimental values presented in this guide are primarily determined through calorimetric techniques. These methods involve the precise measurement of heat changes associated with chemical reactions or physical transitions.

The standard enthalpy of combustion of liquid this compound is determined using a bomb calorimeter. Given that this compound is a volatile liquid, special handling procedures are required.

Experimental Protocol:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent evaporation. The mass of the capsule and the sample are recorded.

-

Bomb Assembly: The capsule containing the sample is placed in a crucible within the bomb. A known length of ignition wire is positioned to be in contact with the capsule. A small amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant rate of temperature change is observed.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The corrected temperature rise from the this compound combustion is used, along with the calorimeter's heat capacity, to calculate the heat of combustion. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the capsule. The standard enthalpy of combustion is then calculated per mole of this compound.

The constant pressure heat capacity of liquid this compound can be determined using Differential Scanning Calorimetry (DSC).

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of liquid this compound (typically a few milligrams) is hermetically sealed in a volatile sample pan (e.g., aluminum) to prevent evaporation during the experiment.

-

DSC Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: The DSC is subjected to a controlled temperature program, which typically involves a series of isothermal and dynamic (heating) segments. A common heating rate for such measurements is 10-20 °C/min.

-

Data Acquisition: The differential heat flow to the sample and reference pans is measured as a function of temperature.

-